

Application Notes and Protocols for Praeroside IV (Astragaloside IV)

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Compound of Interest

Compound Name: *praeroside IV*

Cat. No.: *B15139865*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeroside IV, more commonly known in scientific literature as Astragaloside IV (AS-IV), is a prominent bioactive saponin isolated from the roots of *Astragalus membranaceus*. It is a cycloartane-type triterpene glycoside recognized for its diverse pharmacological activities.^[1] This document provides a comprehensive overview of the dosage, administration routes, and relevant experimental protocols for AS-IV, intended to support research and drug development endeavors. AS-IV has been investigated for its anti-inflammatory, antioxidant, immunomodulatory, and neuroprotective effects, among others.^{[1][2]}

Data Presentation

In Vivo Dosage and Administration of Astragaloside IV

The following table summarizes various in vivo studies, detailing the animal models, dosages, administration routes, and observed effects of Astragaloside IV.

Animal Model	Dosage	Administration Route	Duration	Key Findings
Mice (Experimental Autoimmune Encephalomyelitis)	20 mg/kg/day	Intraperitoneal (i.p.)	10 days	Delayed disease onset and reduced severity by inhibiting dendritic cell maturation.[3]
Mice (Aging)	30 and 90 mg/kg/day	Intragastric (i.g.)	4-8 months	Reduced body weight and improved fat metabolism.[4]
Mice (Neuroinflammation)	6, 12.5, and 25 mg/kg	Intraperitoneal (i.p.)	Single dose	Attenuated memory impairment induced by scopolamine.[5]
Rats (Cerebral Ischemia-Reperfusion)	12.5, 25, and 50 mg/kg/day	Oral (p.o.)	7 days	Attenuated neurological deficits and reduced cerebral infarction.[6]
Mice (Diabetic Kidney Disease)	10 and 20 mg/kg/day	Not specified	8 weeks	Reduced blood glucose and lipid metabolism disturbances.[7]
Mice (Systemic Lupus Erythematosus)	10, 20, and 40 mg/kg/day	Not specified	8 weeks	Modulated immune response.[8]

Rats (LPS-induced inflammation)	1.25, 2.5, and 5 mg/kg	Not specified	Not specified	Suppressed inflammation via inactivation of NF-κB signaling. [9]
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In Vitro Dosage of Astragaloside IV

The following table outlines the concentrations of Astragaloside IV used in various in vitro experiments, the cell lines studied, and the observed outcomes.

Cell Line	Concentration	Duration	Key Findings
K562 cells	10 μM	Not specified	Enhanced mitochondrial function. [10]
SMMC-7721 (Hepatocellular Carcinoma)	10-160 μg/ml	48 hours	Decreased lncRNA-ATB expression and inhibited cell migration. [6]
MDA-MB-231 (Breast Cancer)	40-100 μg/ml	24 hours	Inhibited cell viability and invasion. [6]
SH-SY5Y (Neuroblastoma)	50-200 μmol/l	24 hours (pretreatment)	Protected against H ₂ O ₂ -induced injury. [11]
PC12 cells	100 μM	24 hours	Exhibited neuroprotective effects against glutamate-induced neurotoxicity. [10]
M2 macrophages	60, 80, 160 μM	48 hours	Inhibited the viability of M2 macrophages. [12]

Experimental Protocols

Western Blot Analysis for Protein Expression

This protocol is a general guideline for assessing the effect of Astragaloside IV on the expression of target proteins.

a. Materials:

- Cell lysates or tissue homogenates
- RIPA lysis buffer
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
- Primary antibodies (e.g., against p-NF- κ B, p-p38, p-JNK, GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- TBST (Tris-buffered saline with 0.1% Tween 20)

b. Protocol:

- Protein Extraction: Lyse cells or tissues in RIPA buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
- Electrophoresis: Separate equal amounts of protein (e.g., 20-40 μ g) on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.

- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's instructions, typical range 1:1000 - 1:2000) overnight at 4°C with gentle shaking.[6][8]
- Washing: Wash the membrane three times for 5 minutes each with TBST.[6]
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typical range 1:2000 - 1:20000) for 1 hour at room temperature.[8][13]
- Washing: Repeat the washing step as in step 7.
- Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of mRNA levels of target genes affected by Astragaloside IV.

a. Materials:

- Total RNA from treated cells or tissues
- TRIzol reagent
- cDNA synthesis kit
- SYBR Green Master Mix
- Forward and reverse primers for target genes (e.g., IL-6, TNF- α) and a housekeeping gene (e.g., GAPDH)
- qRT-PCR instrument

b. Protocol:

- RNA Extraction: Extract total RNA from samples using TRIzol reagent according to the manufacturer's protocol.[\[10\]](#)
- cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.[\[10\]](#)
- qRT-PCR Reaction: Set up the qRT-PCR reaction using SYBR Green Master Mix, cDNA, and specific primers. A typical reaction mixture might include: 5 µL SYBR Green Master Mix, 1 µL cDNA, 0.5 µL forward primer (10 µM), 0.5 µL reverse primer (10 µM), and 3 µL nuclease-free water.
- Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with cycling conditions such as: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
- Data Analysis: Analyze the results using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Table of Primer Sequences:

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')
GAPDH	GGGAGCCAAAAGGGTCATC A	TTTCTAGACGGCAGGTCAG G
circDLST	TGAAGAGGCTGTGGACGGA A	GCTTCAGGTTGCCCCACAGA T
miR-489-3p	GCCGAGACATCACATATACG	CTCAACTGGTGTCGTGGAG

(Note: These are example primer sequences and should be validated for the specific experimental system.)

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of cytokines (e.g., TNF- α , IL-1 β , IL-6) in serum or cell culture supernatants.

a. Materials:

- Serum samples or cell culture supernatants
- Commercially available ELISA kits for the specific cytokines of interest
- Microplate reader

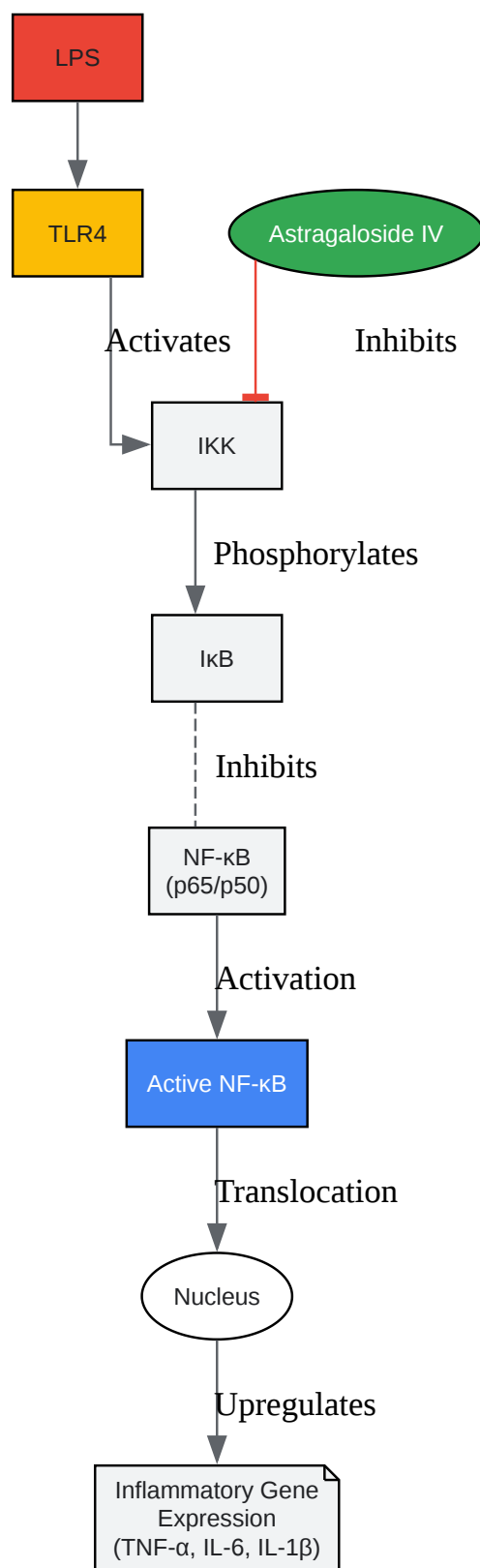
b. Protocol:

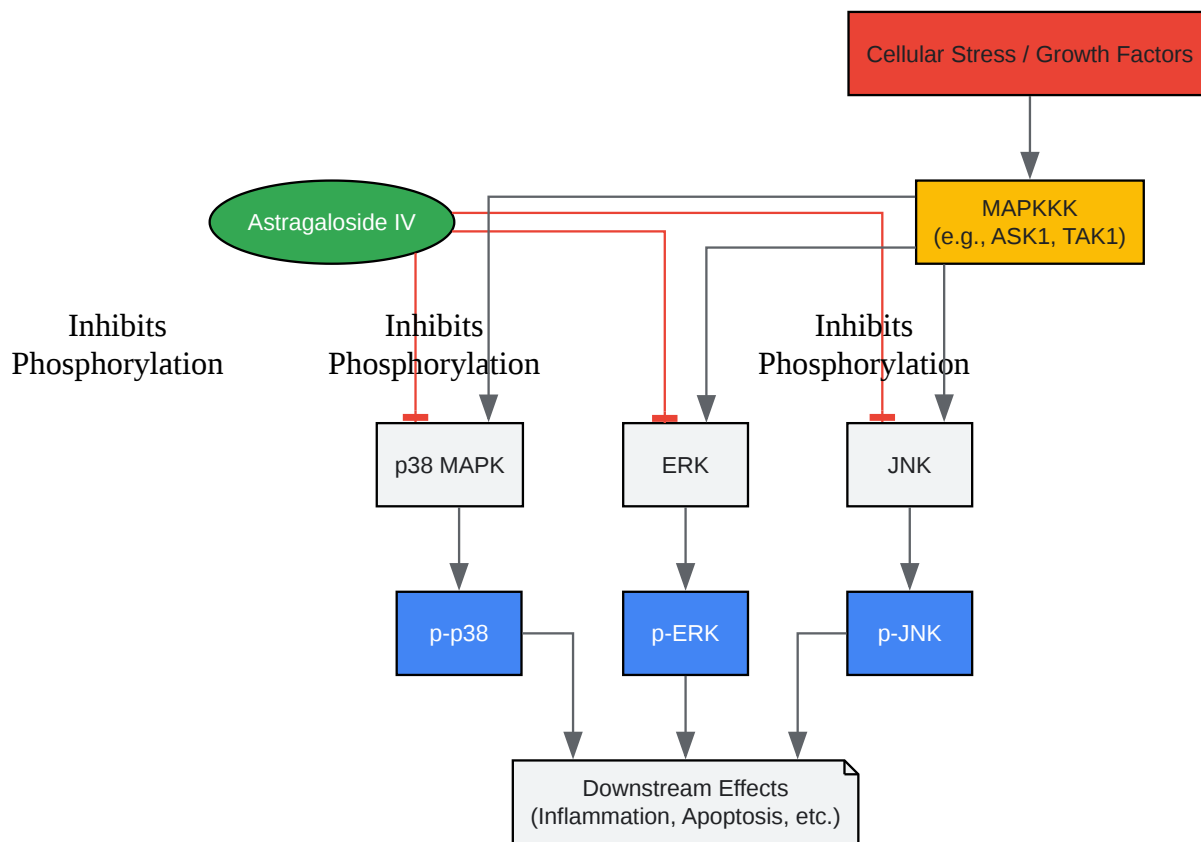
- **Sample and Standard Preparation:** Prepare samples and standards according to the instructions provided with the ELISA kit.
- **Coating:** If not pre-coated, coat a 96-well plate with the capture antibody overnight.
- **Blocking:** Block the plate to prevent non-specific binding.
- **Sample Incubation:** Add the prepared samples and standards to the wells and incubate.
- **Detection Antibody:** Add the detection antibody and incubate.
- **Enzyme Conjugate:** Add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate.
- **Substrate Addition:** Add the substrate solution and incubate to allow for color development.
- **Stop Reaction:** Stop the reaction with the provided stop solution.
- **Measurement:** Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- **Calculation:** Calculate the cytokine concentrations in the samples based on the standard curve.

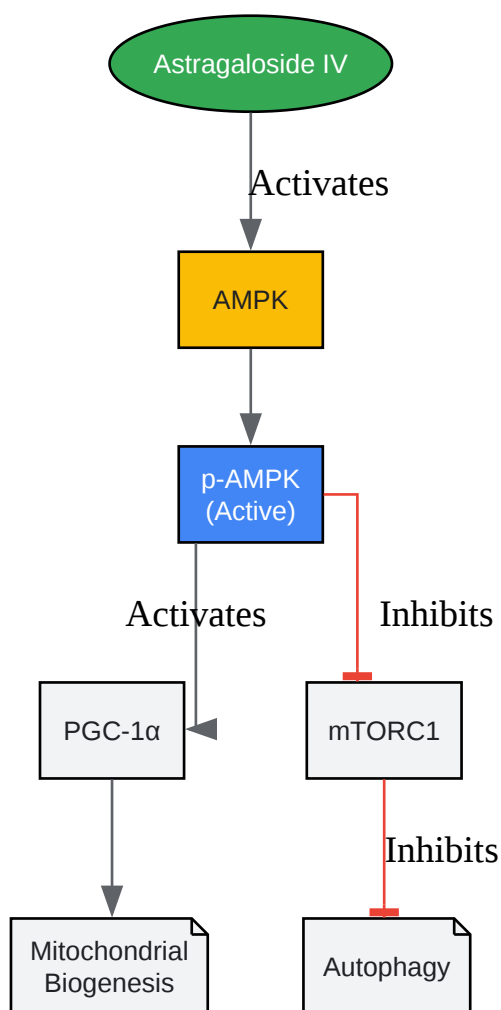
Signaling Pathway Diagrams

NF- κ B Signaling Pathway Modulation by Astragaloside IV

Astragaloside IV has been shown to inhibit the activation of the NF- κ B signaling pathway, a key regulator of inflammation.[9][14]







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